Apigenin 7-sulfate
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Overview
Description
Apigenin 7-sulfate is a sulfated derivative of apigenin, a naturally occurring flavonoid found in various fruits, vegetables, and plant-based beverages. Apigenin is known for its numerous health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The sulfation of apigenin enhances its solubility and bioavailability, making this compound a compound of interest in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apigenin 7-sulfate typically involves the sulfation of apigenin using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the flavonoid structure .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the product using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Apigenin 7-sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound back to its parent compound, apigenin.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the sulfate group
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Apigenin.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Apigenin 7-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the effects of sulfation on flavonoid properties.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant activities.
Medicine: Explored for its potential therapeutic effects in treating various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced solubility and bioavailability
Mechanism of Action
Apigenin 7-sulfate exerts its effects through several molecular mechanisms:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.
Antioxidant Activity: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anticancer Activity: Induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis in cancer cells.
Neuroprotective Activity: Protects neurons from oxidative stress and inflammation
Comparison with Similar Compounds
Quercetin 7-sulfate: Another sulfated flavonoid with similar antioxidant and anti-inflammatory properties.
Luteolin 7-sulfate: Known for its anticancer and neuroprotective effects.
Kaempferol 7-sulfate: Exhibits anti-inflammatory and cardioprotective activities
Uniqueness of Apigenin 7-sulfate:
Enhanced Solubility: The sulfation of apigenin significantly improves its solubility in water, making it more bioavailable.
Specific Biological Activities: this compound has unique interactions with molecular targets, leading to distinct biological effects compared to other sulfated flavonoids
Properties
CAS No. |
56857-56-8 |
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Molecular Formula |
C15H10O8S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21/h1-7,16-17H,(H,19,20,21) |
InChI Key |
UQUHXFINOFUDCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O |
melting_point |
347.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
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